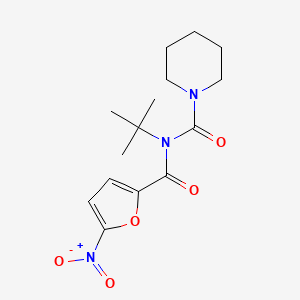

Methyl 5-(2-chloroacetyl)furan-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-(2-chloroacetyl)furan-2-carboxylate is a chemical compound that has been widely studied in scientific research. It is a furan derivative that has shown potential in various applications, including medicinal chemistry and organic synthesis.

科学的研究の応用

Synthesis of Acyl Furans

Field: Green Chemistry Application: An innovative catalytic pathway for the synthesis of acyl furans has been developed, using the cross-ketonization of methyl 2-furoate with carboxylic acids . Method: The continuous-flow, gas-phase synthesis of 2-acetyl furan (AF) was achieved by means of the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst . Results: The optimization of the molar ratio between reactants at 350 °C allowed us to achieve 87% AF selectivity at 90% 2-MF conversion, with a space–time yield of 0.152 h −1 .

Antimycobacterial Agents

Field: Pharmaceutical Sciences Application: 5-Phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . Method: The preparation of methyl 5- (2-fluoro-4-nitrophenyl)furan-2-carboxylate (1) and its analysis by 1 H-NMR, 13 C-NMR, HRMS, and SC-XRD . Results: The scaffold of furan-based compounds was gradually optimized, leading to promising candidates that are active in mycobacterial models .

Production of Furoate Ester Biofuels and Polymers

Field: Green Chemistry Application: Acid chloride derivatives of 5- (chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid (FDCA) can be produced in high yield by treatment of the precursor aldehydes 5- (chloromethyl) furfural (CMF) and 2,5-diformylfuran (DFF) with tert -butyl hypochlorite . Method: The production process involves the treatment of the precursor aldehydes 5- (chloromethyl) furfural (CMF) and 2,5-diformylfuran (DFF) with tert -butyl hypochlorite . Results: 5- (Chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC) are highly useful intermediates for the production of furoate ester biofuels and polymers .

Synthesis of cis-fused 5-oxofuro [2,3-b]furans

Field: Organic Chemistry Application: Methyl 2-furoate (Methyl furan-2-carboxylate, Methyl pyromucate) was used to synthesize cis-fused 5-oxofuro [2,3-b]furans . Method: The specific method of synthesis is not detailed in the source, but it involves the use of Methyl 2-furoate . Results: The synthesis resulted in the production of cis-fused 5-oxofuro [2,3-b]furans .

Production of Furoate Ester Biofuels and Polymers

Field: Green Chemistry Application: Acid chloride derivatives of 5- (chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid (FDCA) can be produced in high yield by treatment of the precursor aldehydes 5- (chloromethyl) furfural (CMF) and 2,5-diformylfuran (DFF) with tert -butyl hypochlorite . Method: The production process involves the treatment of the precursor aldehydes 5- (chloromethyl) furfural (CMF) and 2,5-diformylfuran (DFF) with tert -butyl hypochlorite . Results: 5- (Chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC) are highly useful intermediates for the production of furoate ester biofuels and polymers of FDCA .

Synthesis of Sesquiterpene Lactone

Field: Organic Chemistry Application: Methyl 2-furoate (Methyl furan-2-carboxylate, Methyl pyromucate) was used in the preparation of sesquiterpene lactone . Method: The specific method of synthesis is not detailed in the source, but it involves the use of Methyl 2-furoate . Results: The synthesis resulted in the production of sesquiterpene lactone .

特性

IUPAC Name |

methyl 5-(2-chloroacetyl)furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c1-12-8(11)7-3-2-6(13-7)5(10)4-9/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFJMHLPUNVWNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(2-chloroacetyl)furan-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2417915.png)

![4-[3-(2,4-Dimethylphenoxy)-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2417922.png)

![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2417926.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2417928.png)